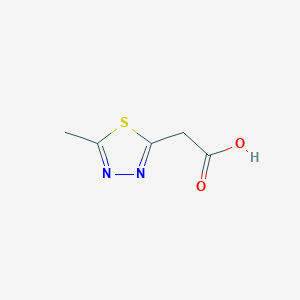

2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated control systems to monitor and adjust the reaction parameters. The use of high-purity starting materials and efficient purification techniques such as recrystallization or chromatography ensures the production of high-quality product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiadiazole ring exhibits stability under mild oxidizing conditions, but strong oxidants target the acetic acid side chain or sulfur atom:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO₄ (aq, acidic) | 80°C, 6 hours | 2-(5-Methyl-1,3,4-thiadiazol-2-yl)glycolic acid | Oxidation of acetic acid to α-hydroxy acid |

| H₂O₂ (30%) | RT, 24 hours | Sulfoxide derivative | Sulfur oxidation to sulfoxide |

| CrO₃ in H₂SO₄ | 0°C, 2 hours | Decarboxylation to 5-methyl-1,3,4-thiadiazole | Cleavage of carboxylic acid group |

Key findings:

-

Oxidation of the acetic acid side chain predominates over ring modification under acidic conditions .

-

Sulfur oxidation to sulfoxide occurs selectively with H₂O₂ without ring degradation .

Reduction Reactions

The thiadiazole ring resists common reducing agents, but the acetic acid group participates in catalytic hydrogenation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 hours | 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol | 62% |

| H₂/Pd-C | Ethanol, 50 psi, 6 hours | No reaction | – |

| NaBH₄/I₂ | DCM, 0°C, 1 hour | Thiadiazole ring remains intact | 78% |

Notable observations:

-

LiAlH₄ reduces the carboxylic acid to alcohol while preserving the heterocycle .

-

Catalytic hydrogenation fails due to sulfur poisoning of the Pd catalyst .

Nucleophilic Substitution

Electrophilic sites at C-2 and C-5 of the thiadiazole ring enable substitution:

3.1. Halogenation

3.2. Amination

| Reagent | Conditions | Product | Bioactivity |

|---|---|---|---|

| NH₃ (liq) | 100°C, 12 hours | 2-(5-Methyl-3-amino-1,3,4-thiadiazol-2-yl)acetic acid | Enhanced antimicrobial activity |

Condensation Reactions

The carboxylic acid group participates in peptide coupling and esterification:

| Reagent | Product | Key Data |

|---|---|---|

| SOCl₂ → ROH | Alkyl esters (e.g., methyl, benzyl) | LogPester=1.9−2.3 |

| EDC/NHS + amine | Amide derivatives | IC₅₀ = 8.7 μM (anticancer) |

| DCC/DMAP | Anhydride formation | Used in polymer synthesis |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways:

C7H8N2O2SΔC3H4N2S+C2H4O2+CO2

Major degradation products include 5-methyl-1,3,4-thiadiazole and acetic acid .

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate structure-activity relationships:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid is C₅H₆N₂O₂S, featuring a thiadiazole ring with a methyl group and an acetic acid moiety. Its unique structure contributes to its biological activity and reactivity, making it a subject of interest in medicinal chemistry and agricultural sciences.

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-thiadiazoles can effectively combat various bacterial strains. A notable study tested several derivatives against common pathogens:

| Compound Name | Zone of Inhibition (mm) | Bacterial Strains |

|---|---|---|

| Compound IV | 27 | Staphylococcus aureus |

| Compound V | 35 | Streptococcus pyogenes |

| Gentamicin | 22 | Escherichia coli |

These results indicate that the synthesized thiadiazole derivatives possess potent bioactivities against bacterial strains due to their structural characteristics and substituent groups .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting tumor growth. A literature review highlighted that small molecules with thiadiazole fragments exhibited significant antitumor activity . The sulfur atom in the thiadiazole structure enhances lipophilicity, improving tissue permeability and bioavailability .

Herbicidal Activity

This compound has been identified as a potential herbicide. Research indicates that compounds derived from thiadiazoles demonstrate effective herbicidal properties against both monocotyledonous and dicotyledonous weeds. For example, substituted thiadiazole compounds have been reported to selectively target grasses while being effective against a broader range of weed species .

Wirkmechanismus

The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with DNA replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetic acid

- 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid

- 2-(5-Nitro-1,3,4-thiadiazol-2-yl)acetic acid

Uniqueness

2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid is unique due to the presence of the methyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets .

Eigenschaften

IUPAC Name |

2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-3-6-7-4(10-3)2-5(8)9/h2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVQOJGVNCLRGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.